(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
CAS No.:
Cat. No.: VC13789210
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19NO4 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | (1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19-/m1/s1 |
| Standard InChI Key | BTOGCFAOJIQONJ-QHLBDZCJSA-N |
| Isomeric SMILES | C1[C@H]2[C@@H]1[C@@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
| SMILES | C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
| Canonical SMILES | C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Structural and Stereochemical Features
Core Bicyclic Architecture
The azabicyclo[3.1.0]hexane system consists of a six-membered ring fused with a three-membered cyclopropane ring, incorporating a nitrogen atom at position 3 . The stereochemical configuration (1R,2R,5S) imposes distinct spatial constraints on the molecule, influencing its reactivity and interactions with biological targets. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>19</sub>NO<sub>4</sub> |
| Molecular Weight | 349.39 g/mol |
| CAS Number | Not publicly disclosed* |
| IUPAC Name | (1R,2R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Note: Public CAS registries for this specific stereoisomer remain undisclosed, though analogs like (1S,2S,5R)-isomer (CAS 854113-43-2) are documented.
Functional Group Contributions
-
Fmoc Group: The 9-fluorenylmethyloxycarbonyl moiety enhances solubility in organic solvents and serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS) .
-
Carboxylic Acid: Enables conjugation with amines or alcohols, facilitating integration into larger molecular architectures .
Stereochemical Implications
The (1R,2R,5S) configuration creates a rigid, bowl-shaped structure that restricts rotational freedom. This rigidity is critical for:
-
Preorganizing the molecule for selective binding to enzymatic active sites.
-
Reducing entropic penalties during molecular recognition events .
Synthetic Methodologies
Key Synthetic Steps
Synthesis typically involves a multi-step sequence:
-
Cyclopropanation: Formation of the bicyclo[3.1.0]hexane core via [2+1] cycloaddition or intramolecular alkylation .
-
Amine Protection: Introduction of the Fmoc group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions.
-
Carboxylic Acid Installation: Oxidation or hydrolysis of a precursor ester or nitrile group .
Stereoselective Challenges
Achieving the (1R,2R,5S) configuration requires chiral auxiliaries or asymmetric catalysis. For example:
-
Chiral Pool Synthesis: Use of enantiomerically pure starting materials derived from natural amino acids .
-
Transition Metal Catalysis: Rhodium-catalyzed cyclopropanation to control stereochemistry.
Industrial-Scale Production
Optimized protocols for analogs emphasize:
-
Continuous Flow Reactors: To enhance cyclopropanation efficiency.
-
Crystallization-Driven Purification: Isolation of the desired stereoisomer via differential solubility .
Applications in Pharmaceutical Research
Peptide Mimetics
The compound’s constrained geometry makes it ideal for mimicking peptide β-turns, which are critical in protein-protein interactions . For example:
-
Antimicrobial Peptides: Analogous bicyclic structures show enhanced proteolytic stability compared to linear peptides.
Enzyme Inhibition
Molecular docking studies suggest high affinity for serine proteases due to:
-
Complementary Electrostatics: The carboxylic acid interacts with catalytic triads .
-
Steric Hindrance: The Fmoc group blocks non-specific binding.
Drug Delivery Systems
Functionalization with polyethylene glycol (PEG) chains via the carboxylic acid group improves pharmacokinetic profiles .
Comparative Analysis with Structural Analogs
Stereoisomeric Variants
| Compound | CAS Number | Key Differences |
|---|---|---|
| (1S,2S,5R)-isomer | 854113-43-2 | Opposite configuration at C1, C2, and C5 |
| Fmoc-(R,S)-3,4-cis-methanoproline | 49760076 | Cyclopropane fused at C3-C4 (vs. C1-C5) |
Bioactivity Comparisons
-
(1S,2S,5R)-isomer: 20% reduced binding affinity to thrombin relative to the (1R,2R,5S) form.
-
Methanoproline Analogs: Improved metabolic stability but lower solubility .
Stability and Degradation Pathways
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, comparable to Fmoc-protected amino acids .
Hydrolytic Sensitivity
The Fmoc group undergoes base-catalyzed cleavage (t<sub>1/2</sub> = 2 h at pH 9), necessitating neutral conditions during synthesis.
Future Directions
Targeted Drug Discovery
-
Kinase Inhibitors: Leveraging the bicyclic core for ATP-binding pocket interactions .
-
GPCR Modulators: Conformational restriction to enhance selectivity.
Sustainable Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume